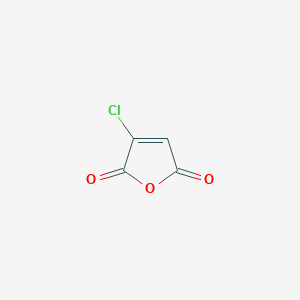

Chloromaleic acid anhydride

Cat. No. B048873

Key on ui cas rn:

96-02-6

M. Wt: 132.5 g/mol

InChI Key: CXJAFLQWMOMYOW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04041004

Procedure details

Desirable nonplasticizing monoanhydrides include maleic anhydride; succinic anhydride; and the one to six carbon alkyl, the chloro, the phenyl, the benzyl and the mono and dimethylbenzyl derivatives of maleic anhydride such as citraconic anhydride; itaconic anhydride; chloromaleic anhydride; methyl succinic anhydride; propylsuccinic anhydride, hexylsuccinic anhydride; phenylmaleic anhydride; α,α-dimethylbenzylsuccinic anhydride; and the like. Also desirable monoanhydrides include phthalic anhydride, tetrahydrophthalic anhydride, hexahydrophthalic anhydride, and their chloro, methyl and cyano derivatives, and the like, such as methyltrihydrophthalic anhydride; 1,2-dicarboxylic- 4-chlorocyclohexane anhydride; 1,2-dicarboxylic-4-cyanocyclohexane anhydride; and the like. Further desirable monoanhydrides include 1,2-dicarboxylic-cyclopentane; 1,2-dicarboxyliccycloheptane; and the three-ringed anhydrides formed by the Diels-Alder condensation of maleic anhydride with cyclopentene, furan, or their methyl derivatives, such as bicyclo(2.2.1)heptene-2,3-dicarboxylic anhydride (Nadic anhydride); a mixture of methylbicyclo(2.2.1)heptene-2,3-dicarboxylic anhydride isomers (Nadic methyl anhydride); 7-oxabicyclo(2.2.1)heptene-2,3-dicarboxylic anhydride; and the like.

[Compound]

Name

benzyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

mono and dimethylbenzyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

α,α-dimethylbenzylsuccinic anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

monoanhydrides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

cyano

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 16

[Compound]

Name

methyltrihydrophthalic anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 17

[Compound]

Name

4-chlorocyclohexane anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

[Compound]

Name

1,2-dicarboxylic-4-cyanocyclohexane anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 19

[Compound]

Name

monoanhydrides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 20

[Compound]

Name

1,2-dicarboxylic-cyclopentane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 21

[Compound]

Name

monoanhydrides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 22

[Compound]

Name

carbon alkyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 25

[Compound]

Name

chloro

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 26

[Compound]

Name

phenyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 27

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[C:8]1(=O)OC(=O)CC1.C1(=O)OC(=O)C=C1C.C1(=O)OC(=O)CC1=C.ClC1C(OC(=O)C=1)=O.CC1CC(=O)OC1=O.C(C1CC(=O)OC1=O)CC.C(C1CC(=O)OC1=O)CCCCC.C1(C2C(OC(=O)C=2)=O)C=CC=CC=1.CC1(C)C(CC2C=CC=CC=2)C(=O)OC1=O.C1(=O)OC(=O)C2=CC=CC=C12.C1(=O)OC(=O)C2CCC=CC12.C1(=O)OC(=O)C2CCCCC12>>[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1.[CH:1]1[CH2:8][CH2:4][CH2:3][CH:2]=1.[O:6]1[CH:1]=[CH:2][CH:3]=[CH:4]1

|

Inputs

Step One

[Compound]

|

Name

|

benzyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

mono and dimethylbenzyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(\C=C/C(=O)O1)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(\C(\C)=C/C(=O)O1)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(C(=C)CC(=O)O1)=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl/C=1/C(=O)OC(\C1)=O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1C(=O)OC(C1)=O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)C1C(=O)OC(C1)=O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC)C1C(=O)OC(C1)=O

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)/C=1/C(=O)OC(\C1)=O

|

Step Eleven

|

Name

|

α,α-dimethylbenzylsuccinic anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1(C(=O)OC(C1CC1=CC=CC=C1)=O)C

|

Step Twelve

[Compound]

|

Name

|

monoanhydrides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(C=2C(C(=O)O1)=CC=CC2)=O

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(C2C(C(=O)O1)CCC=C2)=O

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(C2C(C(=O)O1)CCCC2)=O

|

Step 16

[Compound]

|

Name

|

cyano

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 17

[Compound]

|

Name

|

methyltrihydrophthalic anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 18

[Compound]

|

Name

|

4-chlorocyclohexane anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 19

[Compound]

|

Name

|

1,2-dicarboxylic-4-cyanocyclohexane anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 20

[Compound]

|

Name

|

monoanhydrides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 21

[Compound]

|

Name

|

1,2-dicarboxylic-cyclopentane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 22

[Compound]

|

Name

|

monoanhydrides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 23

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(\C=C/C(=O)O1)=O

|

Step 24

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC(=O)O1)=O

|

Step 25

[Compound]

|

Name

|

carbon alkyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 26

[Compound]

|

Name

|

chloro

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 27

[Compound]

|

Name

|

phenyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(\C=C/C(=O)O1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CCCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1C=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |